Thionylimide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

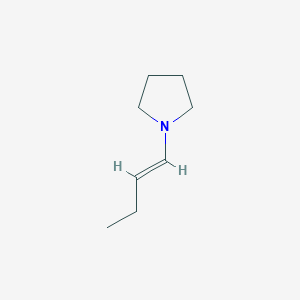

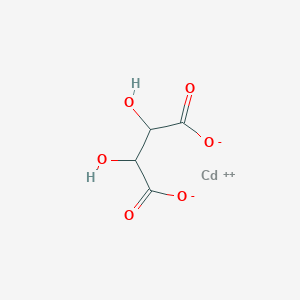

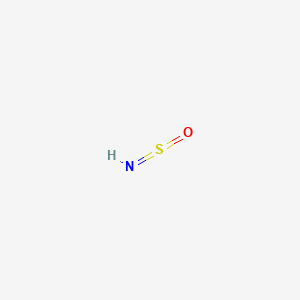

Thionylimide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a reactive intermediate that is commonly used as a reagent in organic chemistry. Thionylimide has a unique structure that allows it to participate in a variety of chemical reactions, making it a valuable tool for researchers in many fields.

科学的研究の応用

1. Electronic Structures and Isomerization Pathways

- The potential energy surface (PES) of thionylimide has been analyzed using ab initio MO and density functional calculations. This study identifies eight possible isomers, exploring isomerization pathways such as conversion to thiocyanic acid and nitrosothiols (Bharatam et al., 2006).

2. Vibrational Frequencies and Basis Set Effects

- Research on thionylimide's geometry and harmonic force field reveals significant basis set and electron correlation effects. This study provides insights into the bonding and vibrational properties of thionylimide (Raghavachari, 1982).

3. Molecular Constants and Spectroscopy Analysis

- The high-resolution infrared spectrum of the S–O stretching fundamental of thionylimide was analyzed, providing accurate molecular constants for the study of its "bright" and "dark" states. This study is pivotal for understanding the rotational and vibrational spectra of thionylimide (Joo & Clouthier, 1996).

4. Ultraviolet Absorption Spectrum

- The ultraviolet absorption spectrum of thionylimide, showing two distinct regions of absorption, provides valuable data for understanding the electronic excitation centered at the sulfur atom (Allegretti & Merer, 1972).

5. Photophysical Characteristics and Applications

- Thioxo/dithioxo-naphthalimide, a class of fluorophores involving thionation, has been explored for various applications including as potent photocleavers and photosensitizers for photodynamic therapies. Thionation significantly alters the absorption and intersystem crossing efficiency (Luo, Yang & Qian, 2020).

6. Polymerization and Material Applications

- Studies on the polymerization of N-substituted maleimide monomers, including thionation, provide insights into the synthesis and properties of polymers for various industrial and material science applications (Cubbon, 1965).

7. Optoelectronic Properties Tuning

- Thionation has been demonstrated to enhance the electron mobility of perylene diimides, a material used in organic electronics. This process is vital for the development of high-performance organic field-effect transistors (Tilley et al., 2015).

8. Ab Initio Equilibrium Structures

- High-level ab initio calculations and experimental methods have been used to determine the equilibrium structure of cis-thionylimide, contributing to the understanding of its molecular geometry and bonding (Demaison et al., 2001).

特性

CAS番号 |

13817-04-4 |

|---|---|

製品名 |

Thionylimide |

分子式 |

HNOS |

分子量 |

63.08 g/mol |

InChI |

InChI=1S/HNOS/c1-3-2/h1H |

InChIキー |

PIZNQHDTOZMVBH-UHFFFAOYSA-N |

SMILES |

N=S=O |

正規SMILES |

N=S=O |

その他のCAS番号 |

13817-04-4 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Oxo-2-phenyl-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B77254.png)